1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by a reaction with aziridine. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with aziridine is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides, bases like NaH or K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzodioxole derivatives .
Scientific Research Applications
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its aziridine ring, which is known to form covalent bonds with nucleophilic sites in proteins.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine involves the reactivity of the aziridine ring. Aziridines are known to be highly reactive due to the strain in the three-membered ring, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
Uniqueness
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties .
Biological Activity
The compound 1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine is a derivative of aziridine, which is known for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10BrO3
- Molecular Weight : 260.09 g/mol
- CAS Number : 1932409-69-2
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing bromo-substituted benzodioxoles have been noted for their ability to modulate enzyme activity and influence cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on benzodioxole derivatives revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 32 | Antibacterial |
Compound B | 16 | Antifungal |
Anticancer Properties
The compound's structure suggests potential anticancer properties. Studies on related benzodioxole derivatives have shown cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | Cytotoxic |
A549 | 20 | Cytotoxic |
PC3 | 10 | Cytotoxic |
Case Study 1: Antimicrobial Screening
In a systematic screening of various benzodioxole derivatives, it was found that the presence of electron-donating groups significantly enhanced antimicrobial activity. The study identified a structure–activity relationship that could guide future modifications for improved efficacy .
Case Study 2: Anticancer Activity
A recent study investigated the cytotoxic effects of benzodioxole derivatives on multiple cancer cell lines. The findings indicated that certain modifications to the benzodioxole ring could lead to compounds with higher selectivity towards cancer cells over normal cells, suggesting potential for therapeutic development .
Properties
CAS No. |
88168-04-1 |
---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]aziridine |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-10-9(13-6-14-10)3-7(8)5-12-1-2-12/h3-4H,1-2,5-6H2 |
InChI Key |
RFPISFRFSUQXDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC2=CC3=C(C=C2Br)OCO3 |
Origin of Product |
United States |
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